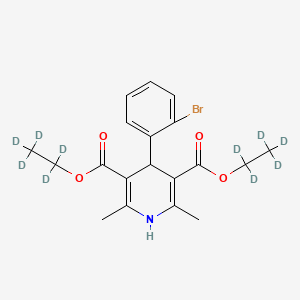
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid-d10 diethyl ester (4-BP-d10-DEE) is a novel compound with potential applications in laboratory experiments and scientific research. It is a brominated derivative of 4-(2-pyridyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (4-PDPA), an already well-studied compound. 4-BP-d10-DEE is an organobromine compound that has a unique structure that makes it attractive for use in a variety of laboratory experiments and scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is not fully understood. However, it is believed to act as an inhibitor of MAO-B, as well as an agonist of tyrosine hydroxylase. It is also believed to interact with other cellular targets, such as G-protein coupled receptors, to modulate its effects.
Biochemical and Physiological Effects
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit MAO-B activity in vitro, as well as to reduce the production of dopamine and other neurotransmitters in vivo. It has also been shown to reduce inflammation, and to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also a potent inhibitor of MAO-B, making it useful for the study of enzyme kinetics. However, it is not a specific inhibitor of MAO-B, so it may not be suitable for the study of specific pathways.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester. It could be used to study the structure-activity relationship of brominated compounds, as well as to develop more specific inhibitors of MAO-B. It could also be used to study the role of MAO-B in the development of neurodegenerative diseases, as well as to develop new therapeutic strategies for these conditions. Additionally, it could be used to study the effects of brominated compounds on other cellular targets, such as G-protein coupled receptors. Finally, it could be used to study the biochemical and physiological effects of brominated compounds in general.
Métodos De Síntesis
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester can be synthesized from 4-PDPA using a two-step synthesis method. The first step involves the preparation of 4-PDPA-d10-DEE by reacting 4-PDPA with a d10-diethyl ester in the presence of a base. The second step involves the bromination of 4-PDPA-d10-DEE with bromine in the presence of a base. The reaction yields 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester as the final product. The reaction is highly efficient and yields a high yield of the desired product.
Aplicaciones Científicas De Investigación
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has potential applications in scientific research. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase B (MAO-B), and as a model compound for the study of the structure-activity relationship of brominated compounds. It has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.
Propiedades
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXLILNSZSXPW-JKSUIMTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Parathyroid hormone [asp76]-human: fragment 64-84](/img/structure/B589997.png)
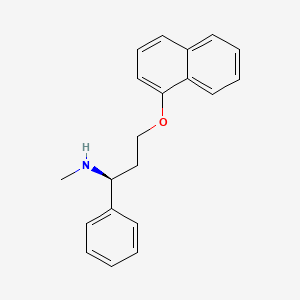
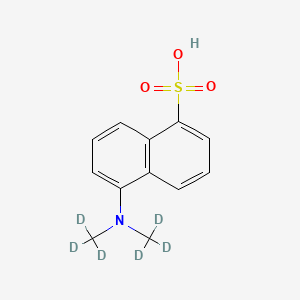



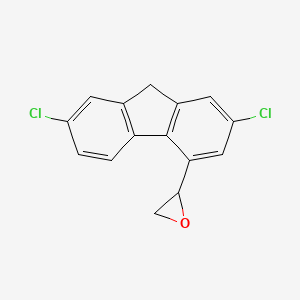
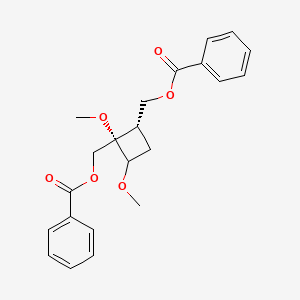

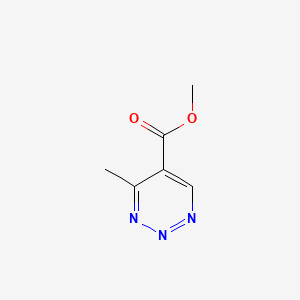
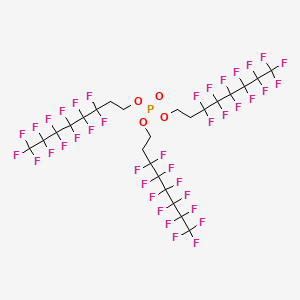
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)